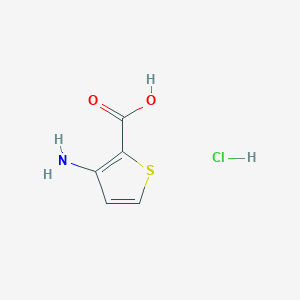

3-Aminothiophene-2-carboxylic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-aminothiophene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.ClH/c6-3-1-2-9-4(3)5(7)8;/h1-2H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVZAKMJAWZMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661347 | |

| Record name | 3-Aminothiophene-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016552-72-9 | |

| Record name | 3-Aminothiophene-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1016552-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminothiophene-2-carboxylic acid hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Aminothiophene-2-carboxylic Acid Hydrochloride

Introduction

3-Aminothiophene-2-carboxylic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science. These heterocyclic compounds are integral to the design of a wide array of pharmacologically active agents, including kinase inhibitors and anti-inflammatory drugs. Their rigid structure and rich functionality allow for diverse chemical modifications, making them prized building blocks in drug discovery pipelines. This guide offers a comprehensive exploration of the primary synthetic pathways to this compound, providing researchers and drug development professionals with a detailed, field-proven understanding of the core methodologies. We will delve into the mechanistic underpinnings, procedural nuances, and strategic considerations for each major synthetic route.

Chapter 1: The Fiesselmann Thiophene Synthesis: A Versatile Approach

The Fiesselmann thiophene synthesis is a powerful method for constructing the thiophene ring, originally developed to produce 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1] However, a key modification of this reaction provides a direct and elegant route to the 3-aminothiophene core, making it highly relevant for our target molecule.

Principle and Mechanism

The traditional Fiesselmann reaction involves the condensation of thioglycolic acid esters with α,β-acetylenic esters.[2][3] The critical variation for our purpose employs a substrate containing a nitrile group instead of an ester, which ultimately leads to the formation of a 3-aminothiophene upon cyclization.[1]

The mechanism proceeds through the following key steps:

-

Deprotonation: A base deprotonates the α-carbon of the thioglycolic acid ester, forming a potent nucleophile.

-

Michael Addition: The resulting thiolate attacks the triple bond of the alkyne (or a suitable equivalent like a β-ketoester derivative) in a 1,4-conjugate addition.[2]

-

Cyclization: An intramolecular condensation reaction occurs, leading to the closure of the five-membered thiophene ring.

-

Tautomerization & Aromatization: The intermediate undergoes tautomerization to form the stable, aromatic 3-aminothiophene ring system. The driving force for the final step is the formation of the aromatic ring.[2]

Below is a diagram illustrating the generalized mechanism for this synthetic pathway.

Caption: Generalized workflow for the Fiesselmann synthesis of 3-aminothiophenes.

This approach is particularly valuable due to its regioselectivity and the availability of diverse starting materials, allowing for the synthesis of a library of substituted 3-aminothiophenes.

Chapter 2: Synthesis from Dihalogenated Precursors

A highly effective and direct method for synthesizing the target scaffold involves the reaction of a thioglycolate with an α,β-dihalopropionitrile. This pathway, detailed in patent literature, provides a robust and scalable route to 3-aminothiophene-2-carboxylic acid esters.[4]

Principle and Mechanism

This synthesis is a one-pot reaction where a sodium thioglycolate, prepared in situ, acts as the sulfur and C4-C5 source for the thiophene ring. It reacts with α,β-dichloropropionitrile, which provides the C2-C3 and nitrogen atoms. The reaction proceeds via a sequence of nucleophilic substitution and condensation reactions, with the elimination of hydrogen halide driving the final aromatization to the stable thiophene ring.[4]

The overall transformation can be visualized as follows:

Caption: Overall workflow from precursors to the final hydrochloride salt.

Detailed Experimental Protocols

The following protocols are adapted from established patent literature and represent a reliable method for laboratory-scale synthesis.[4]

Protocol 1: Synthesis of Methyl 3-Aminothiophene-2-carboxylate

-

Preparation of Sodium Thioglycolate: A suspension of alcohol-free sodium methylate (29.2 g) in 250 cm³ of ether is prepared in a reaction vessel equipped with a stirrer and cooling bath. A solution of methyl thioglycolate (31.8 g) in 30 cm³ of ether is added while stirring and cooling.

-

Condensation: To the reaction mixture, a solution of α,β-dichloropropionitrile (24.8 g) in 30 cm³ of ether is added dropwise over 1.5 hours. The stirrer is kept running for an additional 30 minutes post-addition.

-

Workup and Isolation: The reaction mixture is neutralized. The resulting ester can be extracted with an organic solvent (e.g., ether). The combined organic layers are dried, and the solvent is removed under reduced pressure. The residue is then fractionated in vacuo to yield methyl 3-aminothiophene-2-carboxylate as a pale yellow oil, which solidifies upon standing.

Protocol 2: Saponification and Hydrochloride Salt Formation

-

Ester Hydrolysis: The methyl 3-aminothiophene-2-carboxylate (3.9 g) is heated under reflux with 20 cm³ of 4N aqueous sodium hydroxide solution for 2 hours.

-

Acidification and Isolation: After cooling, the mixture is acidified with dilute hydrochloric acid. The 3-aminothiophene-2-carboxylic acid precipitates as a thick, colorless solid. This solid is the hydrochloride salt of the target compound.

-

Purification: The crude product can be recrystallized from a suitable solvent like benzene to obtain the final product.

Data Summary

The yields reported for this pathway demonstrate its efficiency.

| Step | Product | Reported Yield | Reference |

| Condensation | Methyl 3-Aminothiophene-2-carboxylate | 72% | [4] |

| Hydrolysis & Salt Formation | This compound | 96% | [4] |

Chapter 3: The Gewald Reaction: A Note on Isomeric Specificity

While the Gewald aminothiophene synthesis is arguably the most famous and versatile method for preparing aminothiophenes, it is crucial to understand its regiochemical outcome. The classical Gewald reaction, which involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur, consistently yields 2-aminothiophenes .[5][6]

The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl and the active methylene compound, followed by the addition of sulfur and subsequent cyclization.[7][8] This mechanistic constraint directs the amino group to the 2-position of the thiophene ring.

Caption: Simplified mechanism of the Gewald reaction leading to 2-aminothiophenes.

While numerous variations of the Gewald reaction have been developed to broaden its scope, they do not alter this fundamental regioselectivity.[9][10] Therefore, for the specific synthesis of this compound, the Gewald reaction is not a direct route. It remains, however, the premier method for accessing the isomeric 2-amino-3-carboxy-substituted thiophenes.

Conclusion

The synthesis of this compound can be achieved efficiently through several strategic pathways. The Fiesselmann synthesis, particularly its variation employing nitrile-containing substrates, offers a versatile route to the desired 3-amino substitution pattern. For a direct, high-yield, and scalable approach, the condensation of thioglycolates with α,β-dihalopropionitriles stands out as a robust and well-documented method. Understanding the distinct regiochemical outcomes of different named reactions, such as the Fiesselmann and Gewald syntheses, is paramount for researchers to select the appropriate strategy for constructing specifically substituted thiophene scaffolds. The methods detailed in this guide provide a solid foundation for the successful laboratory preparation of this valuable heterocyclic building block.

References

Sources

- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. scribd.com [scribd.com]

- 4. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. mdpi.com [mdpi.com]

3-Aminothiophene-2-carboxylic acid hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Aminothiophene-2-carboxylic acid Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 1016552-72-9), a pivotal heterocyclic building block for researchers and developers in the pharmaceutical and materials science industries. Thiophene derivatives are privileged scaffolds in medicinal chemistry, and this specific molecule offers a unique combination of reactive functional groups—a primary amine, a carboxylic acid, and an electron-rich thiophene ring—making it an exceptionally versatile precursor for complex molecular architectures. This document details its core chemical and physical properties, provides validated protocols for its synthesis and subsequent derivatization, and explores its applications as a key intermediate in the development of novel therapeutic agents.

Introduction: The Strategic Importance of the Aminothiophene Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, largely due to their ability to engage in specific, high-affinity interactions with biological targets.[1] Within this class, the thiophene ring system is of particular interest due to its structural similarity to a phenyl ring but with distinct electronic properties and metabolic profile. The 3-aminothiophene-2-carboxylate moiety, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate.[2] Its inherent functionalities allow for facile diversification at multiple points, enabling the construction of large compound libraries for drug discovery screening. Molecules derived from this scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3]

This guide focuses on the hydrochloride salt of 3-aminothiophene-2-carboxylic acid, the common form for storage and handling, providing the stability necessary for a reliable chemical reagent. We will delve into its fundamental properties, synthesis from common starting materials, and its reactivity, with a focus on providing practical, field-tested insights for laboratory application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its effective use in synthesis. The data presented here is a consolidation of available information and expert analysis based on analogous structures.

Identity and Core Properties

The fundamental identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1016552-72-9 | [4][5] |

| Molecular Formula | C₅H₆ClNO₂S | [4] |

| Molecular Weight | 179.63 g/mol | [5] |

| Appearance | Expected to be an off-white to light brown solid | General Knowledge |

| Melting Point | Data not available; likely decomposes at high temperature. | N/A |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol; soluble in DMSO; sparingly soluble in polar aprotic solvents; and insoluble in nonpolar solvents like hexanes and diethyl ether. | [6][7] |

Insight: As an amino acid hydrochloride, the compound's salt-like character dictates its solubility profile. The high polarity makes it amenable to reactions in aqueous or alcoholic media, though its solubility in common organic solvents used for synthesis (e.g., DCM, THF) may be limited without the addition of a base.

Predicted Spectroscopic Data

While a verified Certificate of Analysis for this specific compound is not publicly available, its spectral characteristics can be reliably predicted based on the known properties of its functional groups and data from closely related analogs.

| Spectroscopy | Predicted Peak/Signal | Mechanistic Interpretation |

| ¹H NMR (DMSO-d₆) | δ 10-13 (broad s, 1H), δ ~9-10 (broad s, 3H), δ ~7.8 (d, 1H), δ ~7.0 (d, 1H) | The signal at 10-13 ppm is characteristic of a carboxylic acid proton.[8] The broad signal around 9-10 ppm corresponds to the ammonium (-NH₃⁺) protons. The two doublets in the aromatic region represent the coupled protons on the thiophene ring (C4-H and C5-H). |

| ¹³C NMR (DMSO-d₆) | δ ~165-170, δ ~140, δ ~125, δ ~120, δ ~110 | The carbonyl carbon of the carboxylic acid is expected in the 165-170 ppm range.[8] The remaining four signals correspond to the carbons of the thiophene ring, with C2 and C3 being the most deshielded due to the attached heteroatoms and functional groups. |

| FTIR (KBr Pellet) | 3200-2500 cm⁻¹ (very broad), ~3000 cm⁻¹ (broad), ~1700 cm⁻¹ (strong), ~1600 cm⁻¹, ~1500 cm⁻¹ | The very broad absorption from 3200-2500 cm⁻¹ is a classic feature of a hydrogen-bonded carboxylic acid O-H stretch, which overlaps with C-H stretches.[9] The broad absorption around 3000 cm⁻¹ is characteristic of N-H stretching in the ammonium salt. The strong peak at ~1700 cm⁻¹ is the C=O stretch. The peaks at ~1600 and ~1500 cm⁻¹ are due to N-H bending and C=C stretching of the thiophene ring.[9] |

| Mass Spec. (ESI+) | m/z = 144.01 [M+H]⁺ | In positive ion mode, the spectrum will show the mass of the free base (143.17 g/mol ) plus a proton. The molecular ion of the intact hydrochloride salt is not typically observed. |

Synthesis and Purification

The most reliable and versatile route to 3-aminothiophene-2-carboxylic acid and its salts is a two-step process beginning with the celebrated Gewald multicomponent reaction.[8]

Overall Synthetic Strategy

The synthesis is best approached by first constructing the stable methyl or ethyl ester derivative, which is then saponified to the carboxylate salt and subsequently protonated with HCl to yield the final product.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from the commercially available ester, Methyl 3-amino-2-thiophenecarboxylate.

Reaction: Saponification and Acidification

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3-amino-2-thiophenecarboxylate (15.7 g, 100 mmol).

-

Saponification: Add a solution of sodium hydroxide (8.0 g, 200 mmol, 2.0 equiv) in 100 mL of methanol/water (1:1 v/v).

-

Scientist's Insight: Using a methanol/water mixture ensures homogeneity of both the ester and the aqueous base, facilitating a smooth reaction. A 2-fold excess of NaOH ensures the reaction goes to completion.

-

-

Heating: Heat the mixture to reflux (approx. 70-80 °C) and maintain for 2-4 hours. The reaction can be monitored by TLC (e.g., 1:1 Hexane:EtOAc) until the starting ester spot has completely disappeared.

-

Cooling & Neutralization: Cool the reaction mixture to 0-5 °C in an ice bath.

-

Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (~17 mL, ~200 mmol) dropwise. The product will begin to precipitate. Continue adding HCl until the pH of the solution is between 1 and 2.

-

Causality Note: The slow addition of acid to the cold solution is critical. It ensures protonation of both the carboxylate and the amine, while controlling the exotherm and promoting the formation of well-defined crystals.

-

-

Isolation: Stir the resulting slurry in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of ice-cold water (to remove excess NaCl) followed by a wash with cold diethyl ether (to remove any nonpolar impurities and aid drying).

-

Drying: Dry the white to off-white crystalline solid under vacuum at 40-50 °C to a constant weight. The expected yield is typically high (>90%).

Chemical Reactivity and Synthetic Utility

The power of this compound lies in the differential reactivity of its three functional groups, which can be addressed with high chemoselectivity.

The Interplay of Functional Groups

-

Ammonium Group (-NH₃⁺): In its hydrochloride form, the amine is protonated and unreactive as a nucleophile. It must be deprotonated in situ with a suitable base (e.g., triethylamine, NaHCO₃, pyridine) to liberate the free amine for reactions such as acylation, alkylation, or sulfonylation.

-

Carboxylic Acid Group (-COOH): This group can undergo standard transformations such as esterification (e.g., Fischer esterification with an alcohol and acid catalyst) or conversion to an acid chloride (with SOCl₂ or (COCl)₂) to activate it for amide coupling.

-

Thiophene Ring: The electron-rich ring is susceptible to electrophilic aromatic substitution, primarily at the C5 position, which is activated by the C3-amino group.

Protocol: Chemoselective N-Acetylation

This protocol details the acetylation of the amino group while preserving the carboxylic acid.

-

Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (8.98 g, 50 mmol).

-

Suspension: Add 50 mL of anhydrous dichloromethane (DCM). The compound will not dissolve completely, forming a slurry.

-

Basification: Cool the slurry to 0 °C in an ice bath. Add triethylamine (Et₃N) (14.0 mL, 100 mmol, 2.0 equiv) dropwise over 10 minutes. Stir for an additional 20 minutes at 0 °C.

-

Scientist's Insight: Two equivalents of base are crucial. The first equivalent neutralizes the hydrochloride to liberate the free amine. The second equivalent neutralizes the HCl that is generated during the acylation reaction with acetyl chloride (or the acetic acid byproduct if using acetic anhydride), driving the reaction to completion.

-

-

Acylation: In a separate flask, prepare a solution of acetic anhydride (5.2 mL, 55 mmol, 1.1 equiv) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction slurry at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC for the consumption of the starting material.

-

Workup: Quench the reaction by adding 50 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel. The product may precipitate or remain in the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid, 3-acetamidothiophene-2-carboxylic acid, can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure product.

Applications in Drug Development

The 3-aminothiophene-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry. Its derivatives are key components of molecules targeting a range of diseases. The ability to easily perform N-acylation or amide coupling allows for the exploration of vast chemical space, crucial for structure-activity relationship (SAR) studies. For instance, derivatives have been investigated as potent inhibitors of kinases, which are critical targets in oncology, and as novel anti-mycobacterial agents.[3] The thiophene core often acts as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and patentability.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Class: May cause skin, eye, and respiratory irritation.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Storage under an inert atmosphere is recommended for long-term stability.

(Safety information is based on data for analogous compounds and should be confirmed by consulting a specific Safety Data Sheet).

Conclusion

This compound is a high-value, versatile building block with significant potential for innovation in drug discovery and materials science. Its well-defined reactivity allows for predictable and selective modifications, making it an ideal starting point for the synthesis of complex target molecules. The protocols and data presented in this guide offer a robust framework for scientists to leverage the full synthetic potential of this important chemical intermediate.

References

- Ningbo Inno Pharmchem Co., Ltd.

- NIH National Library of Medicine. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Santa Cruz Biotechnology, Inc. 3-Amino-thiophene-2-carboxylic acid hydrochloride, CAS 1016552-72-9.

-

UCL Discovery. Prebiotic Peptide Ligation by Chemoselective Aminonitrile Coupling in Water. [Link]

- ChemicalBook. 1016552-72-9(3-AMINO-THIOPHENE-2-CARBOXYLIC ACID HYDROCHLORIDE) Product Description.

-

MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

PubMed Central (PMC). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

- BLD Pharm. 1016552-72-9|this compound.

- Google Patents. Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

Organic Syntheses. 2-acetothienone. [Link]

-

ResearchGate. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

Taylor & Francis Online. From cycloheptathiophene-3-carboxamide to oxazinone-based derivatives as allosteric HIV-1 ribonuclease H inhibitors. [Link]

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

- MedChemExpress. Thiophene-3-carboxylic acid Biochemical Reagent.

-

PubMed Central (PMC). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

- ChemicalBook. 3-Aminothiophene-2-carboxylic acid | 55341-87-2.

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Thieme. Synthesis from Carboxylic Acid Derivatives. [Link]

-

PubMed Central (PMC). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. [Link]

Sources

- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 2. 3-氨基噻吩-2-甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1016552-72-9 CAS MSDS (3-AMINO-THIOPHENE-2-CARBOXYLIC ACID HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-Aminothiophene-2-carboxylic acid hydrochloride: A Strategic Building Block for Pharmaceutical Innovation

This guide provides a comprehensive technical overview of 3-Aminothiophene-2-carboxylic acid hydrochloride (CAS Number: 1016552-72-9), a pivotal heterocyclic intermediate for researchers, chemists, and professionals in the field of drug discovery and development. We will delve into its chemical properties, synthesis, reactivity, and critical applications, with a focus on the scientific principles that guide its use in the laboratory.

Core Compound Profile and Physicochemical Properties

This compound is the salt form of an aminothiophene derivative, a class of compounds recognized for their versatile reactivity and presence in numerous biologically active molecules. The hydrochloride salt form is often preferred in a laboratory setting due to its enhanced stability and solubility in aqueous media compared to the free base, which facilitates its handling and use in various reaction conditions.

The fundamental structure consists of a thiophene ring substituted with an amino group at the 3-position and a carboxylic acid at the 2-position. This arrangement of functional groups—a vicinal amino acid on a heteroaromatic scaffold—is the key to its synthetic utility. The electron-rich thiophene ring, coupled with the nucleophilic amine and the electrophilic carboxylic acid, provides multiple reaction sites.

Table 1: Physicochemical Properties of 3-Aminothiophene-2-carboxylic acid and its Hydrochloride Salt

| Property | Value | Source/Comment |

| IUPAC Name | This compound | |

| CAS Number | 1016552-72-9 | |

| Molecular Formula | C₅H₅NO₂S·HCl | [1] |

| Molecular Weight | 179.62 g/mol | Calculated from the molecular formula. The free base has a molecular weight of 143.17 g/mol . |

| Appearance | Off-white to light brown powder/solid | General observation from supplier safety data sheets. |

| Melting Point | Data not consistently available for the hydrochloride salt. The free base of a related compound, 2-aminothiophene-3-carboxylic acid, has a melting point of 138-140 °C. | [2] The hydrochloride salt is expected to have a higher melting or decomposition point. |

| Solubility | Soluble in water. Soluble in polar organic solvents like DMSO and methanol. | [3] The hydrochloride form enhances water solubility. The free base has good solubility in DMSO. |

Synthesis and Purification

The synthesis of 3-aminothiophene-2-carboxylic acid and its derivatives is well-established, with the Gewald reaction being a cornerstone methodology for creating the aminothiophene scaffold.[2] However, for the specific target molecule, a common and direct laboratory-scale approach involves the hydrolysis of the corresponding methyl or ethyl ester.

Synthetic Pathway: From Ester to Acid

The most direct route to this compound involves two key steps starting from the commercially available methyl 3-aminothiophene-2-carboxylate:

-

Base-catalyzed Hydrolysis (Saponification): The methyl ester is hydrolyzed using a strong base, such as sodium hydroxide (NaOH) in a solvent like methanol. The reaction is typically heated to reflux to ensure complete conversion. The mechanism involves the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol.

-

Acidification: The resulting solution containing the sodium salt of the carboxylic acid is then carefully acidified with hydrochloric acid (HCl). This protonates the carboxylate to form the free carboxylic acid and, with sufficient HCl, protonates the amino group to form the final hydrochloride salt, which often precipitates from the solution and can be isolated by filtration.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Materials: Methyl 3-aminothiophene-2-carboxylate, Methanol, 1M Sodium Hydroxide (NaOH) solution, 1M Hydrochloric Acid (HCl).

-

Step 1: Dissolve methyl 3-aminothiophene-2-carboxylate in methanol in a round-bottom flask.

-

Step 2: Add an excess of 1M NaOH solution to the flask.

-

Step 3: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates reaction completion.

-

Step 4: After cooling to room temperature, carefully acidify the solution to a pH of approximately 2 using 1M HCl at 0 °C (ice bath).

-

Step 5: A precipitate of this compound will form.

-

Step 6: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by its three key functional components: the aromatic thiophene ring, the amino group, and the carboxylic acid.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for various transformations:

-

Amide Coupling: This is one of the most important reactions for this compound in drug discovery. The carboxylic acid can be coupled with a wide range of amines to form amides. This reaction typically requires a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

-

Esterification: While the synthesis often starts from an ester, the free acid can be re-esterified under acidic conditions (e.g., Fischer esterification) if a different ester derivative is required for a subsequent synthetic step.

Reactions Involving the Amino Group

The amino group is a potent nucleophile and can participate in several key reactions:

-

Acylation: The amine can be acylated using acid chlorides or anhydrides to form amides.

-

Cyclization Reactions: The proximity of the amino and carboxylic acid groups is crucial for the synthesis of fused heterocyclic systems. A primary application is the synthesis of thieno[3,2-d]pyrimidines , which are important pharmacophores. This is typically achieved by reacting the aminothiophene with a one-carbon source like formic acid or triethyl orthoformate, leading to cyclization.[4]

Caption: Major reaction pathways for 3-Aminothiophene-2-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable scaffold and intermediate in the synthesis of a variety of therapeutic agents. Its derivatives have shown a wide range of biological activities.

Synthesis of Thieno[3,2-d]pyrimidine-based Kinase Inhibitors

The thieno[3,2-d]pyrimidine core is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors used in oncology. The synthesis of this core often begins with 3-aminothiophene-2-carboxylic acid or its esters.[4] These compounds have been investigated for their potential to inhibit Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.[4]

Development of Antimycobacterial Agents

Derivatives of 3-aminothiophene-2-carboxylic acid have been explored as potential treatments for tuberculosis. Specifically, thiophene-arylamide derivatives have been synthesized and shown to be potent inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis.[2]

Anti-inflammatory and Analgesic Compounds

The aminothiophene scaffold has also been used to develop compounds with anti-inflammatory and analgesic properties. For example, it can be converted to 3-aminothiophene-2-carbohydrazide, which then serves as a precursor for a series of N-acylhydrazones that have demonstrated significant biological activity.

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of this polar compound.

Table 2: Representative HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or Methanol |

| Gradient | A gradient elution is typically used, starting with a high percentage of aqueous phase and increasing the organic phase over time. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the thiophene ring absorbs, typically around 254 nm. |

| Reference | This method is adapted from established protocols for similar aminothiophene carboxylic acids.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. While specific spectra for the hydrochloride salt are best obtained from a supplier's Certificate of Analysis, the expected proton NMR signals for the free base in DMSO-d₆ would include broad signals for the amine and carboxylic acid protons, and distinct doublets for the two protons on the thiophene ring.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique arrangement of functional groups on a heteroaromatic core provides a robust platform for the synthesis of complex molecules, most notably the thieno[3,2-d]pyrimidine scaffold found in many targeted therapies. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in the development of novel pharmaceutical agents.

References

-

Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. Available at: [Link]

-

Wang, L., et al. (2021). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. PubMed Central. Available at: [Link]

-

Welch, W. M., et al. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Aminothiophene-2-carboxylic acid Hydrochloride: A Cornerstone for Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-aminothiophene-2-carboxylic acid hydrochloride, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and characterization, with a focus on its strategic application in the generation of novel therapeutic agents.

Introduction: The Versatility of the Aminothiophene Scaffold

The 2-aminothiophene motif is a privileged scaffold in medicinal chemistry, renowned for its ability to serve as a synthetic precursor to a wide array of biologically active molecules. Its inherent structural features—a planar, aromatic thiophene ring coupled with a nucleophilic amino group and a versatile carboxylic acid handle—provide a rich platform for chemical elaboration. This compound stands out as a stable, readily available form of this key intermediate, making it an invaluable starting material for constructing complex molecular architectures, particularly in the pursuit of targeted therapies for conditions ranging from cancer to metabolic disorders.[1][2]

Molecular Structure and Physicochemical Properties

The foundational knowledge of a molecule's structure and properties is paramount to its effective application in synthesis and drug design.

Molecular Structure

This compound is the hydrochloride salt of 3-aminothiophene-2-carboxylic acid. The protonation of the amino group by hydrochloric acid enhances the compound's stability and solubility in certain solvents, which can be advantageous for various synthetic manipulations.

Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1016552-72-9 |

| Molecular Formula | C₅H₆ClNO₂S |

| Molecular Weight | 179.63 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Purity | Typically ≥97% |

| Storage | Store in an inert atmosphere at room temperature |

Synthesis and Characterization

The reliable synthesis and thorough characterization of starting materials are cornerstones of reproducible research and development.

Synthetic Strategy: From Ester to Hydrochloride Salt

While various methods exist for the synthesis of the aminothiophene core, a common and effective strategy involves the initial preparation of a 3-aminothiophene-2-carboxylate ester, followed by hydrolysis and subsequent formation of the hydrochloride salt. A representative, multi-step protocol is outlined below. This protocol is a composite of established chemical transformations, including the hydrolysis of an ester to a carboxylic acid and the subsequent formation of an amine hydrochloride salt.

Representative Synthesis Workflow

Caption: Workflow for the synthesis of the target compound from its methyl ester precursor.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established chemical principles and should be adapted and optimized by a qualified chemist.

Part A: Hydrolysis of Methyl 3-aminothiophene-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-aminothiophene-2-carboxylate (1 equivalent) in methanol.

-

Addition of Base: To the stirred solution, add a 4 M aqueous solution of sodium hydroxide (2-3 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation of the Sodium Salt: After cooling to room temperature, the precipitated sodium salt of 3-aminothiophene-2-carboxylic acid can be collected by filtration.

Part B: Formation of the Hydrochloride Salt

-

Acidification: Suspend the isolated sodium salt in water and cool the mixture in an ice bath.

-

Precipitation: Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes strongly acidic (pH 1-2). A precipitate of this compound should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then with a non-polar solvent like diethyl ether to remove any organic impurities.

-

Drying: Dry the final product under vacuum to a constant weight.

Causality Behind Experimental Choices:

-

Base-mediated Hydrolysis: The use of a strong base like NaOH is necessary to saponify the ester functionality. The methanol/water solvent system ensures the solubility of both the ester and the hydroxide salt.

-

Acidification: The addition of a strong acid like HCl serves a dual purpose: it protonates the carboxylate to form the carboxylic acid and protonates the amino group to form the hydrochloride salt, which often has lower solubility in the reaction medium, facilitating its precipitation and isolation.

Spectroscopic Characterization

The structural integrity of the synthesized this compound must be confirmed through spectroscopic analysis. Below are the expected key features in ¹H NMR and FT-IR spectroscopy.

Expected Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Thiophene Protons: Two doublets in the aromatic region (typically δ 6.0-8.0 ppm), corresponding to the two protons on the thiophene ring. - Ammonium Protons: A broad singlet corresponding to the -NH₃⁺ protons, which may exchange with D₂O. - Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm), which will also exchange with D₂O. |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹. - N-H Stretch (Ammonium): A broad absorption around 2800-3000 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1720 cm⁻¹. - C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region. |

Applications in Drug Development: A Gateway to Kinase Inhibitors

The true value of 3-aminothiophene-2-carboxylic acid and its derivatives lies in their utility as building blocks for pharmacologically active molecules.[2] A prominent application is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known to be potent inhibitors of various protein kinases.

Mechanism of Action: Targeting Oncogenic Signaling

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, including growth, proliferation, and survival.[3] In many cancers, these signaling pathways are dysregulated due to mutations that lead to constitutively active kinases.[4] Small molecule inhibitors that target the ATP-binding site of these oncogenic kinases are a cornerstone of modern cancer therapy.[1][3] Thienopyrimidine derivatives, synthesized from aminothiophene precursors, have shown significant promise in this area.[3]

Inhibition of the Ras-Raf-MEK-ERK Signaling Pathway

Caption: Simplified diagram of the Ras-Raf-MEK-ERK pathway and points of inhibition by small molecules.

The diagram above illustrates a simplified representation of the Ras-Raf-MEK-ERK pathway, a critical signaling cascade that is frequently hyperactivated in various cancers. Thienopyrimidine-based inhibitors can be designed to target key kinases in this pathway, such as Raf and MEK, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival. The versatility of the 3-aminothiophene-2-carboxylic acid scaffold allows for the systematic modification of the thienopyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry. Its stable, easy-to-handle nature, combined with the rich reactivity of its functional groups, provides an accessible entry point to a diverse range of complex heterocyclic systems. In particular, its role as a precursor to potent kinase inhibitors highlights its significance in the development of targeted therapies. A thorough understanding of its synthesis, characterization, and chemical properties is essential for any researcher or drug development professional seeking to leverage the power of the aminothiophene scaffold in their quest for novel therapeutics.

References

-

International Journal of Pharmaceutical Sciences and Research. TARGETING ONCOGENIC KINASE SIGNALING WITH SMALL MOLECULE KINASE INHIBITOR IMATINIB. Available at: [Link]

-

Knight, Z. A., Lin, H., & Shokat, K. M. (2010). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 10(2), 130-137. Available at: [Link]

-

O'Farrell, A. M., & Abrams, T. J. (2011). Small-molecule protein kinase inhibitors and their effects on the immune system: implications for cancer treatment. Immunotherapy, 3(2), 213-227. Available at: [Link]

-

ResearchGate. How to convert amino acid to its hydrochloride? Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. Available at: [Link]

Sources

- 1. Small-molecule protein kinase inhibitors and their effects on the immune system: implications for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-Aminothiophene-2-carboxylic acid hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Aminothiophene-2-carboxylic acid hydrochloride (C₅H₆ClNO₂S), a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental spectra for this specific salt in publicly accessible databases, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis. The methodologies detailed herein are designed to be self-validating, ensuring that researchers can confidently acquire and interpret data for this and similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the substitution pattern and the electronic environment of the thiophene ring. The protonation of the amino group to form the hydrochloride salt is expected to significantly influence the chemical shifts of nearby protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the two thiophene ring protons and exchangeable protons from the ammonium and carboxylic acid groups. The electron-withdrawing nature of both the carboxylic acid and the ammonium group will deshield the thiophene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiophene H-4 | 7.2 - 7.5 | Doublet | Coupled to H-5. |

| Thiophene H-5 | 7.8 - 8.1 | Doublet | Downfield due to proximity to the carboxylic acid. |

| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | Exchangeable with D₂O. |

| -COOH | 12.0 - 13.0 | Broad Singlet | Exchangeable with D₂O. |

Causality of Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable protons of the ammonium and carboxylic acid groups.[1] In deuterated water (D₂O), these signals would be lost due to rapid proton-deuterium exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal five distinct carbon signals. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the thiophene ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (C-COOH) | 165 - 170 | Quaternary carbon, deshielded by the carboxylic acid group. |

| C3 (C-NH₃⁺) | 140 - 145 | Quaternary carbon, deshielded by the ammonium group. |

| C4 | 125 - 130 | Tertiary carbon, coupled to H-4. |

| C5 | 130 - 135 | Tertiary carbon, coupled to H-5. |

| -COOH | 165 - 170 | Carbonyl carbon. |

Expertise in Interpretation: The downfield shift of C3 is a direct consequence of the protonation of the amino group, which enhances its electron-withdrawing inductive effect.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the ammonium, carboxylic acid, and thiophene moieties.

Predicted IR Spectral Data

The formation of the hydrochloride salt will lead to the appearance of characteristic absorption bands for the ammonium group (NH₃⁺) and will also influence the vibrations of the carboxylic acid.[2][3]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (carboxylic acid) | 2500-3300 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding.[4] |

| N-H stretch (ammonium) | 2800-3200 | Strong, Broad | Overlaps with the O-H stretch.[3] |

| C=O stretch (carboxylic acid) | 1700-1730 | Strong | Typical for a carboxylic acid carbonyl. |

| N-H bend (ammonium) | 1500-1600 | Medium | Characteristic bending vibration of the NH₃⁺ group. |

| C=C stretch (thiophene) | 1400-1550 | Medium-Weak | Aromatic ring stretching vibrations.[5] |

| C-N stretch | 1180-1250 | Medium | |

| C-S stretch (thiophene) | 650-750 | Weak |

Trustworthiness of Protocol: The KBr pellet method is a well-established technique for obtaining high-quality IR spectra of solid samples.[6] Proper sample preparation is critical to avoid spectral artifacts.

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

The following protocol details the preparation of a KBr pellet for FT-IR analysis.

Caption: Workflow for ESI-MS analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. The predictive nature of this analysis, grounded in established spectroscopic principles and data from analogous compounds, offers a reliable framework for researchers. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reproducible data, facilitating the unambiguous characterization of this important chemical entity.

References

-

Kintek. (n.d.). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved from Kintek Press: [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.

- Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 622-634.

-

Jadav, H. (2017, April 5). Which solvents I should use for taking NMR of amino acid? ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Aminothiophene-2-carboxylic acid Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminothiophene-2-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis. In the absence of extensive public domain data, this document synthesizes foundational principles of organic and medicinal chemistry to predict and analyze its solubility behavior in a range of common organic solvents. Furthermore, this guide offers detailed, field-proven methodologies for the experimental determination of its solubility, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound to facilitate process development, formulation, and analytical method design.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It is a critical parameter that influences a multitude of downstream processes, including reaction kinetics, purification strategies, formulation design, and ultimately, the bioavailability of the final drug product. This compound, as a substituted thiophene derivative, presents a unique set of physicochemical properties that govern its interaction with various solvent systems. Understanding its solubility profile is paramount for optimizing synthetic routes and ensuring the efficient and reproducible production of high-quality pharmaceutical compounds.

Thiophene and its derivatives are known to be soluble in many organic solvents, while being generally insoluble in water.[1][2] However, the introduction of both a primary amine and a carboxylic acid functional group, along with its formulation as a hydrochloride salt, significantly alters the polarity and intermolecular forces at play. This guide will delve into the theoretical underpinnings of these structural features and their impact on solubility.

Physicochemical Properties and Their Influence on Solubility

The molecular structure of this compound dictates its solubility. The presence of the amine group, protonated as a hydrochloride salt, and the carboxylic acid group introduces significant polarity and the capacity for hydrogen bonding.

Key Physicochemical Parameters (Predicted and Inferred):

| Property | Predicted Influence on Solubility |

| pKa (acid dissociation constant) | The pKa of the carboxylic acid and the amino group will determine the ionization state of the molecule in different environments. While specific experimental pKa values are not readily available in public literature, the carboxylic acid is expected to be acidic, and the protonated amine will be acidic. The overall charge of the molecule will significantly impact its interaction with polar and non-polar solvents. |

| logP (Octanol-Water Partition Coefficient) | The logP of the free base, 3-aminothiophene-2-carboxylic acid, is a measure of its lipophilicity. The hydrochloride salt will have a significantly lower logP, indicating a higher affinity for polar (aqueous) phases over non-polar (lipid) phases. |

| Crystal Lattice Energy | The stability of the crystal lattice of the solid hydrochloride salt must be overcome by the solvent-solute interactions for dissolution to occur. This energy is influenced by the ionic interactions between the ammonium cation and the chloride anion, as well as hydrogen bonding within the crystal structure. |

Amine salts are generally charged, polar, and capable of hydrogen bonding, which increases their solubility in polar solvents like water and decreases their solubility in nonpolar solvents like ether.[3][4] However, the presence of the thiophene ring and the overall molecular structure will modulate this general trend.

Theoretical Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the general solubility trends of this compound in various classes of organic solvents.

Table of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can engage in hydrogen bonding with both the protonated amine and the carboxylic acid, and their polarity can effectively solvate the ionic salt. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have high dielectric constants and are excellent at solvating cations and anions, which would favor the dissolution of the hydrochloride salt. |

| Ketones | Acetone | Low to Moderate | Acetone is a polar aprotic solvent but is less polar than DMSO or DMF. It may show some ability to dissolve the salt. |

| Esters | Ethyl Acetate | Low | Ethyl acetate has lower polarity and limited hydrogen bonding capability, making it a poorer solvent for a polar salt. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Low to Insoluble | These solvents are non-polar or have low polarity and cannot effectively solvate the ionic components of the salt. |

| Halogenated Solvents | Dichloromethane, Chloroform | Very Low to Insoluble | While slightly polar, these solvents are poor hydrogen bond acceptors and are generally not effective at dissolving ionic salts. |

| Non-polar Solvents | Hexane, Toluene | Insoluble | The significant difference in polarity between the solute and solvent will prevent dissolution. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, a robust experimental methodology is essential. The isothermal shake-flask method is widely recognized as the "gold standard" for determining the equilibrium solubility of a compound.[5][6]

The Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid compound with the solvent at a constant temperature until a saturated solution is formed.

Experimental Workflow Diagram:

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials with screw caps. The excess amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

For volatile solvents, it is crucial to maintain the temperature during this step.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved this compound using a validated analytical technique.

-

Analytical Techniques for Quantification

The choice of analytical method is critical for accurate solubility determination.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common and reliable method. It offers high specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.

-

Gravimetric Analysis: This involves evaporating a known volume of the saturated filtrate to dryness and weighing the residue.[7] This method is less suitable for volatile organic solvents and may be less accurate for low solubilities.

-

¹H NMR Spectroscopy: Quantitative NMR (qNMR) can be used by adding a known amount of an internal standard to a measured volume of the saturated solution.

Factors Influencing Experimental Accuracy

Several factors can affect the accuracy of solubility measurements.[8]

-

Temperature Control: Solubility is highly temperature-dependent. Precise temperature control throughout the experiment is crucial.

-

Purity of Solute and Solvent: Impurities can significantly alter the measured solubility.

-

Equilibration Time: Insufficient time will lead to an underestimation of the true equilibrium solubility.

-

pH of the Medium (for aqueous or mixed solvents): For ionizable compounds, the pH of the solution can dramatically affect solubility.[9]

-

Solid Phase Characteristics: The crystalline form (polymorphism) of the solid can influence its solubility.

Conclusion and Future Directions

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. While specific quantitative data is currently lacking in the public domain, the theoretical principles and detailed methodologies presented herein offer a solid foundation for researchers in the pharmaceutical industry.

It is recommended that comprehensive experimental studies be conducted to generate a quantitative solubility profile of this important compound in a wide range of pharmaceutically relevant solvents. Such data would be invaluable for process optimization, formulation development, and the overall advancement of drug discovery and development programs that utilize this versatile chemical intermediate.

References

-

Thiophene | Solubility of Things. (n.d.). Retrieved January 20, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.). Retrieved January 20, 2026, from [Link]

-

Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016, December 22). Retrieved January 20, 2026, from [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. (n.d.). Retrieved January 20, 2026, from [Link]

-

Solubility of organic amine salts - Powered by XMB 1.9.11 - Sciencemadness.org. (2011, July 19). Retrieved January 20, 2026, from [Link]

-

17.3: Factors that Affect Solubility - Chemistry LibreTexts. (2016, July 20). Retrieved January 20, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved January 20, 2026, from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved January 20, 2026, from [Link]

-

Prediction of solubility of drugs and other compounds in organic solvents. (n.d.). Retrieved January 20, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 20, 2026, from [Link]

-

pKa Prediction from an ab initio bond length: part 2—phenols - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

-

Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18). Retrieved January 20, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 20, 2026, from [Link]

-

Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 20, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved January 20, 2026, from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10). Retrieved January 20, 2026, from [Link]

-

MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). Retrieved January 20, 2026, from [Link]

-

Total Dissolved Solids by Gravimetric Determination. (2017, December 27). Retrieved January 20, 2026, from [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. (n.d.). Retrieved January 20, 2026, from [Link]

-

How to Predict pKa - Rowan Scientific. (2025, October 16). Retrieved January 20, 2026, from [Link]

-

Prediction of Protein pKa with Representation Learning - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]

-

Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Prediction of pKa values of small molecules via graph neural networks - reposiTUm. (n.d.). Retrieved January 20, 2026, from [Link]

-

III Analytical Methods. (n.d.). Retrieved January 20, 2026, from [Link]

-

A Method for Detecting Water in Organic Solvents - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022, February 18). Retrieved January 20, 2026, from [Link]

-

Techniques for Accurate Measurement and Estimation of Total Dissolved Solids - ALS Global. (n.d.). Retrieved January 20, 2026, from [Link]

-

Thiophene-2-carboxylic acid - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Retrieved January 20, 2026, from [Link]

-

Are amines soluble in organic solvents? - Quora. (2018, March 30). Retrieved January 20, 2026, from [Link]

-

Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scispace.com [scispace.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scielo.br [scielo.br]

- 9. pharmatutor.org [pharmatutor.org]

Known derivatives of 3-aminothiophene-2-carboxylic acid

An In-Depth Technical Guide to the Derivatives of 3-Aminothiophene-2-Carboxylic Acid: Synthesis, Properties, and Applications

Executive Summary

The 3-aminothiophene-2-carboxylic acid scaffold is a crucial heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of amino and carboxylic acid functional groups on a thiophene ring offers a versatile platform for creating diverse molecular architectures. This guide provides a comprehensive overview of the synthesis of the core scaffold, strategies for its derivatization, and the known applications of its derivatives, particularly in drug discovery. As a Senior Application Scientist, this document is structured to provide not just protocols, but a deep understanding of the underlying chemical principles and the rationale behind synthetic choices, empowering researchers to leverage this scaffold in their work. We will explore key synthetic routes, detail major classes of derivatives, and examine their burgeoning role as pharmacologically active agents.

The 3-Aminothiophene-2-Carboxylic Acid Core: A Scaffold of Potential

Heterocyclic compounds are the cornerstone of modern pharmacology, and sulfur-containing heterocycles like thiophene are of particular interest due to their wide range of biological activities.[1] While the 2-aminothiophene scaffold, readily accessible via the Gewald reaction, has been extensively studied, its isomer, 3-aminothiophene-2-carboxylic acid, represents a less explored but equally promising area of chemical space.[2][3] The ortho-relationship of the amine and carboxylic acid groups provides a unique electronic environment and a valuable handle for constructing complex fused-ring systems or for introducing diverse pharmacophores, making it a privileged scaffold for library synthesis and lead optimization.

Synthesis of the Core Scaffold

The synthesis of the 3-aminothiophene-2-carboxylic acid core is not as straightforward as the Gewald synthesis for its 2-amino isomer. However, a robust method has been established, proceeding via the reaction of a thioglycolate with an α,β-dihalopropiononitrile. This approach provides a reliable entry point to the core structure.

Key Synthetic Pathway: Cyclization of Thioglycolate and Dihalopropiononitrile

The most direct synthesis involves the reaction of methyl thioglycolate with α,β-dichloropropiononitrile in the presence of a strong base like sodium methoxide.[4] The reaction proceeds through a sequence of nucleophilic substitution and intramolecular cyclization to form the thiophene ring.

The causality behind this pathway lies in the reactivity of the starting materials. The sodium thioglycolate, a potent sulfur nucleophile, first displaces one of the chlorine atoms from the dichloropropiononitrile. The resulting intermediate then undergoes a base-mediated intramolecular condensation, where the enolizable carbon α-to the nitrile group attacks the carbon bearing the second chlorine atom, leading to ring closure and subsequent aromatization to the stable thiophene ring.

Caption: Key derivatization pathways for the core scaffold.

N-Functionalized Derivatives (Amides, Ureas)

The 3-amino group is a primary nucleophile, readily undergoing acylation or reaction with isocyanates to form amides and ureas, respectively. These transformations are fundamental in medicinal chemistry for modulating properties like solubility, hydrogen bonding capacity, and receptor affinity.

-

N-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions yields N-acyl derivatives. For instance, N-acetyl and N-benzoyl derivatives have been reported. [4]* N-Ureido Formation: The reaction with various isocyanates (R-N=C=O) produces a wide range of substituted ureas. This class of compounds is particularly significant, as ortho-ureido-thiophene-2-carboxamides have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. [5]

Carboxylic Acid Derivatives (Esters, Amides)

The 2-carboxylic acid group is a versatile handle for forming esters and amides.

-

Esterification: Standard acid-catalyzed esterification with alcohols provides the corresponding esters.

-

Amidation: Coupling of the carboxylic acid with primary or secondary amines using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU affords carboxamides. [6]This reaction is crucial for building larger molecules and exploring structure-activity relationships, as seen in the development of VEGFR-2 inhibitors where the carboxamide linkage is a key structural feature. [5]

Ring-Substituted Derivatives

The thiophene ring can undergo electrophilic substitution. The directing effects of the electron-donating amino group (activating) and the electron-withdrawing carboxyl group (deactivating) will influence the position of substitution. Halogenation, for example with N-Bromosuccinimide (NBS), can introduce a bromine atom onto the ring, which can then serve as a handle for further modifications via cross-coupling reactions (e.g., Suzuki, Heck). [7]This allows for the introduction of aryl or alkyl groups, significantly expanding the accessible chemical diversity.

Applications in Medicinal Chemistry and Drug Discovery

While the broader class of thiophene derivatives exhibits a vast range of biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects, the specific derivatives of 3-aminothiophene-2-carboxylic acid have shown particular promise in oncology. [1][8]

Anticancer Activity: VEGFR-2 Inhibition

The most significant application for this scaffold to date is in the development of anticancer agents targeting angiogenesis. Several ortho-amino thiophene carboxamide derivatives have been designed and synthesized as potent and selective inhibitors of VEGFR-2. [5]

-